4-n-Butoxy-3,5-dimethylbenzoyl chloride
Description
Properties
IUPAC Name |
4-butoxy-3,5-dimethylbenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMUZWJOBKEGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1C)C(=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275824 | |
| Record name | Benzoyl chloride, 4-butoxy-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443339-90-9 | |
| Record name | Benzoyl chloride, 4-butoxy-3,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443339-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 4-butoxy-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butoxy-3,5-dimethylbenzoyl chloride typically involves the chlorination of 4-n-butoxy-3,5-dimethylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-n-Butoxy-3,5-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with compounds containing double or triple bonds.
Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base.
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Addition Reactions: Products include alcohols and ketones.
Hydrolysis: The major product is 4-n-butoxy-3,5-dimethylbenzoic acid.
Scientific Research Applications
4-n-Butoxy-3,5-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-n-Butoxy-3,5-dimethylbenzoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it can modify proteins or other biomolecules by acylation.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-n-Butoxy-3,5-dimethylbenzoyl chloride
- Molecular Formula : C₁₃H₁₇ClO₂
- Molecular Weight : 240.73 g/mol
- CAS Number : 1443339-90-9 .
- Structure : Features a benzoyl chloride core substituted with a butoxy group at the para position and methyl groups at the 3- and 5-positions (meta to the acyl chloride group) .
Applications: Primarily used in research for synthesizing thiourea derivatives via sodium thiocyanate coupling reactions (e.g., Tenovin analogs) . Specific applications include biochemical assays, such as cell staining and RNA extraction .
Synthesis :
Prepared by reacting 4-n-Butoxy-3,5-dimethylbenzoic acid with oxalyl chloride in dichloromethane (DCM) under nitrogen, catalyzed by dimethylformamide (DMF) .
Comparison with Structural Analogs
Structural and Electronic Differences
The reactivity and applications of benzoyl chlorides are influenced by substituents on the aromatic ring. Key analogs include:
Physicochemical Properties
Biological Activity
4-n-Butoxy-3,5-dimethylbenzoyl chloride is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H15ClO2
- Molecular Weight : 236.71 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-n-butoxy-3,5-dimethylbenzoic acid with thionyl chloride. The reaction conditions are critical to achieving high purity and yield.
Reaction Scheme
- Reactants : 4-n-butoxy-3,5-dimethylbenzoic acid + Thionyl chloride
- Conditions : Reflux under controlled temperature.
- Product : this compound
Pharmacological Studies
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity :
- Cytotoxicity :
- Anti-inflammatory Effects :
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Nuclear Receptors : The compound may act as a ligand for nuclear receptors involved in the regulation of gene expression related to inflammation and apoptosis.
- Enzyme Inhibition : It could inhibit enzymes responsible for the production of inflammatory mediators.
Study on Antimicrobial Activity
A comparative study was conducted to evaluate the antimicrobial efficacy of this compound against traditional antibiotics. The results indicated that this compound had comparable or superior activity against resistant strains of bacteria.
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 20 |
| Amoxicillin | 15 |
| Ciprofloxacin | 18 |
Cytotoxicity Assay
In a cytotoxicity assay using HeLa cells, varying concentrations of the compound were tested:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The data suggests a clear dose-dependent decrease in cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
